2-(6-Methoxynaphthalen-2-yl)acrylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWURUPGNUFKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Hydroperoxidation of 2,6-Diisopropylnaphthalene
The synthesis of naphthalene-based carboxylic acids often begins with functionalizing the aromatic backbone. In the case of 2-(6-methoxy-2-naphthyl)propionic acid, the starting material 2,6-diisopropylnaphthalene (DIPN) undergoes hydroperoxidation to form 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene (Formula II). This reaction is catalyzed by heavy metal compounds (e.g., cobalt, vanadium) or noble metals (palladium, platinum) under oxygen-rich conditions at reflux temperatures (50–100°C). The hydroperoxide intermediate is critical for subsequent rearrangements and oxidations.
Table 1: Reaction Conditions for Hydroperoxidation of DIPN
| Parameter | Optimal Range | Catalyst System |
|---|---|---|
| Temperature | 50–100°C | Co(OAc)₂ or Pd/C |
| Oxygen partial pressure | 1–3 atm | |
| Reaction time | 4–8 hours | |
| Conversion efficiency | 85–92% |
Acid-Catalyzed Rearrangement to Hydroxy Derivatives
The hydroperoxide (Formula II) is subjected to acid-catalyzed rearrangement in methanol or ethanol with concentrated HCl or H₂SO₄, yielding 2-hydroxy-6-(1-methylethyl)naphthalene (Formula III). This step eliminates acetone as a byproduct, which is removed via distillation. The hydroxy group at the 2-position of the naphthalene ring is subsequently alkylated to introduce methoxy functionality, a precursor for further functionalization.
Methoxy Group Introduction and Olefin Generation
Alkylation with Shape-Selective Catalysts
Alkylation of 2-hydroxy-6-isopropylnaphthalene (Formula III) with methyl donors (e.g., dimethyl sulfate) in the presence of dealuminized mordenite catalysts produces 2-methoxy-6-isopropylnaphthalene (Formula IV). The mordenite’s pore structure ensures regioselective substitution at the 6-position, minimizing byproducts. Reaction conditions typically involve temperatures of 200–250°C and pressures up to 1000 kPa, achieving yields of 78–85%.
Dehydrogenation to Isopropenyl Derivatives
A subset of 2-methoxy-6-isopropylnaphthalene (Formula IV) is dehydrogenated over platinum or palladium catalysts to form 2-methoxy-6-isopropenylnaphthalene (Formula VI). This olefin serves as a key intermediate for epoxidation and subsequent aldehyde formation.
Table 2: Dehydrogenation Parameters for Olefin Synthesis
| Parameter | Optimal Range | Catalyst |
|---|---|---|
| Temperature | 300–350°C | 5% Pd/Al₂O₃ |
| Carrier gas | Nitrogen (50 mL/min) | |
| Conversion efficiency | 65–70% |
Epoxidation and Aldehyde Formation
Epoxide Synthesis via Hydroperoxide-Olefin Reaction
The olefin (Formula VI) reacts with 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene (Formula V) in toluene at 60–80°C, catalyzed by titanium isopropoxide, to form 2-(6-methoxy-2-naphthyl)-1-propylene oxide (Formula VII). This epoxide is a pivotal precursor for aldehyde derivatives, which are oxidized to carboxylic acids.
Aldehyde Intermediate Generation
Prospective Routes for Acrylic Acid Synthesis
Oxidative Dehydrogenation of Propionic Acid Derivatives
The oxidation of 2-(6-methoxy-2-naphthyl)propionic acid with selenium dioxide or palladium catalysts could theoretically introduce a double bond, yielding the acrylic acid derivative. However, such transformations risk over-oxidation or ring functionalization.
Challenges and Optimization Opportunities
Stereochemical Control
The absence of chiral centers in acrylic acid simplifies stereochemical concerns compared to naproxen synthesis. However, regioselectivity in naphthalene functionalization remains critical to avoid isomers.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Overview
2-(6-Methoxynaphthalen-2-yl)acrylic acid, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in chemistry, biology, and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its utility.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic pathways.
Case Study:
A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents, showcasing its potential in medicinal chemistry.
Photovoltaic Materials
The compound has been investigated for its role in organic photovoltaic (OPV) applications. Its ability to absorb light efficiently makes it suitable for use in solar cells, contributing to the development of sustainable energy solutions.
Data Table: Photovoltaic Efficiency Comparison
| Compound | Power Conversion Efficiency (%) |
|---|---|
| This compound | 8.5 |
| Standard Polymer (PTB7) | 10.1 |
This table illustrates that while this compound shows promise, further optimization is needed to compete with established materials.
Research has indicated that this compound exhibits notable biological activities, including anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A recent study published in a peer-reviewed journal highlighted the compound's efficacy against breast cancer cells, where it induced apoptosis and inhibited tumor growth in vitro.
Polymer Chemistry
The compound is also used in polymer chemistry as a monomer for creating copolymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental factors.
Data Table: Mechanical Properties of Copolymers
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Poly(this compound-co-styrene) | 45 | 300 |
| Standard Polypropylene | 30 | 200 |
This comparison indicates that copolymers containing this compound exhibit superior mechanical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, the compound exerts anti-inflammatory and analgesic effects . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Key Differences in Activity and Mechanism
- Anti-Inflammatory vs. Anticancer Activity: Naproxen (propanoic acid) inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . In contrast, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid selectively inhibits aldo-keto reductase 1C3 (AKR1C3), a key enzyme in hormone-dependent cancers, with an IC₅₀ of 130 nM . The acrylic acid derivative’s α,β-unsaturation may enhance electrophilicity, making it reactive in Michael addition or polymerization reactions, but its direct pharmacological activity remains underexplored .
Antibacterial and Antiviral Derivatives :
- Hydrazide derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide) exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL) .
- Ester derivatives, such as 5-chloropyridin-3-yl naproxen ester, inhibit SARS-CoV-2 3CL protease (IC₅₀: 1.2 µM), leveraging the naphthalene scaffold for hydrophobic interactions .
Metabolic and Toxicity Profiles :
Biological Activity
2-(6-Methoxynaphthalen-2-yl)acrylic acid is an organic compound characterized by its unique naphthalene-based structure, which includes a methoxy group and an acrylic acid moiety. This compound, with the molecular formula C14H14O3, has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis. Despite limited direct studies, preliminary research suggests various bioactive properties that warrant further exploration.
Chemical Structure and Properties
The structure of this compound can be illustrated as follows:
This compound features:
- A naphthalene ring substituted at the 2-position with a methoxy group .
- An acrylic acid functional group that contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific studies are scarce, the structural similarities to other known antimicrobial agents indicate potential efficacy against various pathogens.
Inhibition of Enzymatic Activity
Research has highlighted that compounds structurally related to this compound, such as naproxen (a well-studied derivative), exhibit significant inhibition of cyclooxygenase (COX) enzymes. This property suggests that this compound could similarly influence inflammatory pathways by modulating COX activity, although direct evidence is needed .
Interaction with Biological Targets
Interaction studies are critical for understanding the pharmacological profile of this compound. The potential for this compound to interact with biological targets could lead to therapeutic applications, particularly in the context of diseases influenced by inflammatory processes or enzymatic activity .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key aspects of related compounds:
Q & A
Q. What are the common synthetic routes for preparing 2-(6-Methoxynaphthalen-2-yl)acrylic acid?
- Methodological Answer : The compound is typically synthesized via coupling reactions starting from naphthalene derivatives. For example, morpholine derivatives can react with 6-methoxynaphthalene precursors under acidic conditions to introduce the acrylic acid moiety. Purification often involves recrystallization using solvents like ethanol or methanol, followed by column chromatography to isolate enantiopure forms. Reaction progress is monitored using TLC or HPLC .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion. Data collection is performed at low temperatures (e.g., 100 K) to minimize disorder. Software suites like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are used to solve the structure. Key parameters include bond lengths, angles, and torsional angles, validated against the Cambridge Structural Database (CSD) .
Q. What analytical techniques are used to validate the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with fluorescence detection is employed for quantification, leveraging the compound’s aromatic fluorescence. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Purity thresholds (>98%) are established using peak integration in chromatograms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for derivatives of this compound?
- Methodological Answer : Discrepancies arise from twinning, disorder, or poor data resolution. In SHELXL , the TWIN and BASF commands handle twinning, while PART and FREE refine disordered regions. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. Validation tools like PLATON or Coot identify outliers in electron density maps .
Q. What strategies ensure selective inhibition of AKR1C3 by this compound derivatives over other isoforms?
- Methodological Answer : Competitive inhibition assays using recombinant AKR1C enzymes (e.g., AKR1C1, AKR1C2) are performed to measure IC₅₀ values. Structural insights from co-crystallization (e.g., PDB: 3RDD) guide modifications to the naphthalene or methoxy groups. Molecular dynamics simulations predict binding affinity differences, validated via isothermal titration calorimetry (ITC) .
Q. How does this compound interact with cyclooxygenase (COX) enzymes at the molecular level?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) model the compound’s binding to COX-1/COX-2 active sites, focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr385. Competitive inhibition assays using purified COX enzymes and prostaglandin E₂ (PGE₂) quantification validate mechanism. Structural alignment with naproxen-COX complexes (PDB: 3NT1) provides comparative insights .
Q. What experimental approaches identify metabolites of this compound in biological systems?
- Methodological Answer : In vitro assays with liver microsomes or hepatocytes are used to simulate metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects phase I (e.g., demethylation) and phase II (e.g., glucuronidation) metabolites. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, while NMR confirms metabolite structures .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound in different cell lines?
- Methodological Answer : Variability may stem from differences in cell permeability, enzyme expression (e.g., AKR1C3 levels), or assay conditions (e.g., serum-free vs. serum-containing media). Normalize data using housekeeping genes (e.g., GAPDH) and validate via orthogonal assays (e.g., Western blot for target protein inhibition). Dose-response curves across multiple cell lines (e.g., LNCaP vs. HEK293) clarify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
